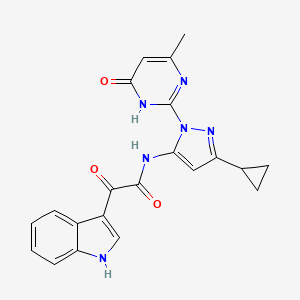

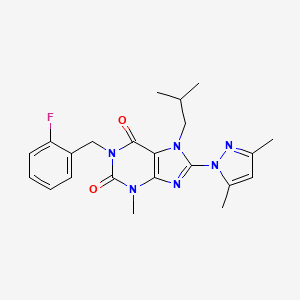

![molecular formula C16H18N4O B2727502 4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955839-67-5](/img/structure/B2727502.png)

4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one” is a heterocyclic compound. It contains a pyrazolo[3,4-d]pyridazinone ring, which is a type of nitrogen-containing heterocyclic compound . The compound also contains an isopropyl group, a methyl group, and an o-tolyl group .

Molecular Structure Analysis

The molecular formula of this compound is C16H18N4O, and its molecular weight is 282.347. It contains a pyrazolo[3,4-d]pyridazinone ring, an isopropyl group, a methyl group, and an o-tolyl group .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The pyrazolo[3,4-d]pyridazinone ring, for example, might participate in various chemical reactions .Scientific Research Applications

Chemical Inhibitors and Cytochrome P450

The study on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes underscores the significance of specific inhibitors in assessing drug-drug interactions mediated by cytochrome P450 enzymes. This research is pivotal in understanding how various drugs are metabolized and how potential interactions can be predicted and managed, offering insights into the metabolism of a wide range of structurally diverse drugs. The selectivity of chemical inhibitors, including pyrazolo[3,4-d]pyridazine derivatives, plays a crucial role in deciphering the involvement of specific CYP isoforms (Khojasteh et al., 2011).

Organophosphorus Azoles and NMR Spectroscopy

Research on organophosphorus azoles incorporating tetra-, penta-, and hexacoordinated phosphorus atoms highlights the utility of these compounds in understanding stereochemical structures through NMR spectroscopy. This work emphasizes the role of organophosphorus azoles, including pyrazolo[3,4-d]pyridazine derivatives, in the field of chemical analysis and structural elucidation, offering a pathway for researchers to explore the stereochemical configurations of complex molecules (Larina, 2023).

Hybrid Catalysts in Medicinal Chemistry

The importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, which serve as key precursors for medicinal and pharmaceutical industries, is explored through a review of synthetic pathways and applications. This research demonstrates the broad utility of pyrazolo[3,4-d]pyridazine derivatives in developing lead molecules for therapeutic applications, underscoring the compound's versatility in medicinal chemistry (Parmar et al., 2023).

Heterocyclic Scaffold in Synthesis

The chemistry of heterocyclic compounds, specifically focusing on pyrazolo[3,4-d]pyridazine derivatives, is reviewed in the context of their application in synthesizing a wide array of heterocyclic compounds. This research sheds light on the reactivity and utility of these compounds in generating diverse heterocyclic structures, offering a valuable resource for synthetic chemists in the development of new compounds and materials (Gomaa & Ali, 2020).

Dipeptidyl Peptidase IV Inhibitors and Therapeutic Patents

Recent patents on dipeptidyl peptidase IV inhibitors detail the exploration of pyrazolo[3,4-d]pyridazine derivatives within the realm of antidiabetic drugs. This review encapsulates the ongoing research and development efforts in identifying novel inhibitors that can effectively manage type 2 diabetes mellitus, highlighting the compound's potential in therapeutic applications (Mendieta et al., 2011).

properties

IUPAC Name |

6-methyl-1-(2-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-10(2)14-12-9-17-20(13-8-6-5-7-11(13)3)15(12)16(21)19(4)18-14/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTDJXDODZYXKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

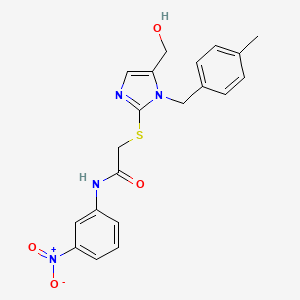

![N-methyl-N-phenyl-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2727419.png)

![2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2727424.png)

![(2Z)-3-(1,3-benzodioxol-5-yl)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]acrylamide](/img/structure/B2727425.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2727426.png)

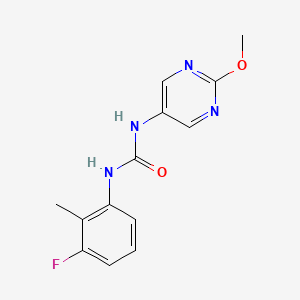

![2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2727428.png)

![Methyl (2S)-3-phenyl-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2727429.png)

![8-(2-Chlorophenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2727433.png)

![N-(4-methoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2727435.png)

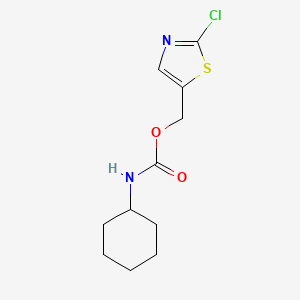

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzamide](/img/structure/B2727442.png)